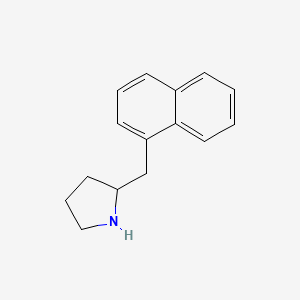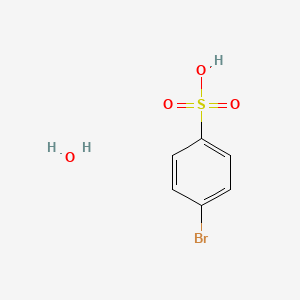
(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications (4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one and its derivatives have been investigated for their potential in antimicrobial and anticancer applications. A study synthesized a series of novel pyrazole derivatives and found that some compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, and many showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition A computational study on bipyrazolic-type organic compounds, including derivatives of (4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one, assessed their potential as corrosion inhibitors. The study highlighted the correlation between the molecular structure and their inhibition efficiency, indicating the practical applications of these compounds in protecting metals from corrosion (Wang et al., 2006).
Structural Analysis and Bonding Extensive structural analyses of various derivatives have been conducted to understand their molecular configurations and bonding characteristics. Such studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in various fields, including pharmaceuticals and material sciences (Mnguni & Lemmerer, 2015).
Rhodium(I) Complex Synthesis Research into the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands has led to the creation of new water-soluble pyrazolate rhodium(I) complexes. These findings have implications for advancements in catalysis and the development of new materials (Esquius et al., 2000).
Anti-inflammatory Activity A study evaluating the anti-inflammatory potential of a series of novel synthesized 1,5-diarylpyrazole compounds found that certain aminomethyl derivatives demonstrated higher activity than the parent compound and even outperformed diclofenac sodium, a standard anti-inflammatory drug. This highlights the therapeutic potential of these compounds (Hayun et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4R,5S)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIGPQJPHDFMQC-KCJUWKMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2379163.png)
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2379164.png)
![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone](/img/structure/B2379165.png)

![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)
![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)

![N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2379177.png)
![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)



